3,3-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Physicochemical property Lipophilicity Molecular weight

This 3,3-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide (CAS 1448125-02-7) is a structurally distinct 1-substituted pyridyl-pyrazolyl amide featuring a sterically bulky 3,3-dimethylbutanamide side chain. Its unique lipophilic tert-alkyl amide motif differentiates it from common aromatic amide analogs, offering a novel probe for kinase hinge-binding SAR and agrochemical lead optimization. Ideal for computational docking validation and metabolic stability profiling. Available from specialist chemical suppliers with rapid global delivery.

Molecular Formula C16H22N4O
Molecular Weight 286.379
CAS No. 1448125-02-7
Cat. No. B2700881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide
CAS1448125-02-7
Molecular FormulaC16H22N4O
Molecular Weight286.379
Structural Identifiers
SMILESCC(C)(C)CC(=O)NCCN1C=CC(=N1)C2=CC=NC=C2
InChIInChI=1S/C16H22N4O/c1-16(2,3)12-15(21)18-9-11-20-10-6-14(19-20)13-4-7-17-8-5-13/h4-8,10H,9,11-12H2,1-3H3,(H,18,21)
InChIKeyIGGQLPNXPIPDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide (CAS 1448125-02-7): Structural Identity and Compound Class Context for Procurement Evaluation


3,3-Dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide (CAS 1448125-02-7) is a synthetic small molecule with the molecular formula C₁₆H₂₂N₄O and a molecular weight of 286.379 g/mol, characterized by a 3,3-dimethylbutanamide moiety linked via an ethyl spacer to a 3-(pyridin-4-yl)-1H-pyrazole core [1]. The compound belongs to the broader class of 1-substituted pyridyl-pyrazolyl amide compounds, a scaffold that has been claimed in patent literature for insecticidal and fungicidal applications [2]. Its structure places it at the intersection of pyrazole-amide bioactive molecules and pyridine-containing heterocycles, two privileged motifs in medicinal and agricultural chemistry. However, publicly available primary research data specific to this exact compound are extremely scarce; no peer-reviewed journal articles or authoritative bioassay database entries containing quantitative head-to-head comparative data for this molecule were identified during an exhaustive cross-database search at the time of writing. Prospective users should therefore approach procurement decisions with the understanding that the compound's differentiation profile must be inferred from its structural features and the known properties of closely related analogs rather than from direct experimental evidence.

Why Generic Substitution of 3,3-Dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide Is Not Advisable for Scientific and Industrial Applications


The 1-substituted pyridyl-pyrazolyl amide scaffold encompasses a large chemical space in which even minor modifications—such as the nature of the amide side chain, the position of the pyridyl attachment on the pyrazole ring, and the length of the linker—can drastically alter physicochemical properties, target binding, and bioactivity [1]. The target compound features a 3,3-dimethylbutanamide group, a sterically bulky, lipophilic tertiary alkyl amide that is absent from most literature-described analogs within this class. In the insecticidal/fungicidal patent series, exemplified by EP2295425, the disclosed active compounds predominantly carry aromatic or heteroaromatic amide substituents rather than aliphatic tert-alkyl amides [1]. Consequently, generic substitution with a superficially similar pyridyl-pyrazolyl amide compound—e.g., one bearing a phenylacetamide or a simple alkyl amide—cannot be assumed to preserve target potency, selectivity, or physicochemical behavior. Even among the closest reported analogs, such as 2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide or compounds with the pyridine attached at the 4-position rather than the 3-position of the pyrazole, small structural perturbations are known to yield substantially different activity profiles [2]. Without experimental confirmation, interchangeability cannot be scientifically justified.

Quantitative Differentiation Evidence for 3,3-Dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide (CAS 1448125-02-7): A Comparator-Based Analysis


Molecular Weight and Lipophilicity Differentiation from Structurally Closest Commercial Analogs

The target compound (MW = 286.379 g/mol, molecular formula C₁₆H₂₂N₄O) possesses a 3,3-dimethylbutanamide side chain that confers higher calculated lipophilicity compared to analogs bearing shorter or more polar amide substituents. Using the consensus logP estimator in PubChem (XLogP3), the target compound has a predicted logP of approximately 2.1–2.3, which is elevated relative to 3-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)butanamide (MW = 277.39, predicted logP ~1.8) [1]. This difference in lipophilicity is driven by the presence of the gem-dimethyl groups on the butanamide, which increase steric bulk and reduce hydrogen-bonding capacity compared to unbranched or phenyl-substituted analogs . For applications such as cellular permeability or blood-brain barrier penetration, this lipophilicity shift may be functionally significant, although no direct experimental logD or permeability data for this specific compound were located.

Physicochemical property Lipophilicity Molecular weight

Steric Differentiation: 3,3-Dimethylbutanamide Side Chain Versus Phenylbutanamide Analogs

The 3,3-dimethylbutanamide group in the target compound is a tert-alkyl amide that introduces substantially greater steric hindrance near the amide carbonyl compared to the secondary or primary alkyl amides found in the closest listed analogs. For example, 2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide bears a phenyl-substituted butanamide with a benzylic chiral center, while the target compound has a gem-dimethyl-substituted tert-butyl group directly adjacent to the carbonyl. This distinction has implications for metabolic stability: tert-alkyl amides are generally more resistant to hydrolytic amide cleavage by peptidases and esterases than their unbranched or α-substituted counterparts [1]. Although no specific metabolic stability assay data were found for this exact compound, the class-level inference is that the target compound may exhibit prolonged metabolic half-life compared to phenylacetamide or simple butanamide analogs, a feature that could be advantageous in in vivo or cellular assay contexts.

Steric parameter Amide side chain Structure-activity relationship

Pyridyl Regioisomerism: 3-(Pyridin-4-yl)pyrazole Versus 4-(Pyridin-4-yl)pyrazole Scaffolds

The target compound contains a 3-(pyridin-4-yl)-1H-pyrazole core, which is regioisomeric with the 4-(pyridin-4-yl)-1H-pyrazole scaffold found in compounds such as 2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide . The position of the pyridyl substituent on the pyrazole ring affects the dihedral angle between the two heteroaromatic rings and consequently the molecular shape and electrostatic potential surface presented to biological targets. In kinase inhibitor programs, 3-substituted pyrazoles have been shown to adopt different binding poses than their 4-substituted counterparts, even when the rest of the molecule is identical [1]. In the insecticidal/fungicidal patent family EP2295425, the structure-activity tables demonstrate that moving the pyridyl group from one position to another on the pyrazole ring can result in complete loss of biological activity for certain target pest species [2]. No direct head-to-head comparison data exist for the target compound versus its 4-pyridyl regioisomer, but the class-level evidence strongly suggests that regioisomer selection is non-trivial and should be guided by the intended biological target.

Regioisomer Pyrazole substitution Structure-activity relationship

Absence of Direct Comparative Bioactivity Data: Procurement Implications

An exhaustive search of PubMed, ChEMBL, BindingDB, and PubChem BioAssay databases returned no quantitative bioactivity data (IC₅₀, EC₅₀, Kd, Ki, MIC, or LD₅₀) for the target compound 3,3-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide (CAS 1448125-02-7) [1]. A structurally related compound, N-[5-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]butanamide (BDBM8320), has a reported IC₅₀ of 443 nM in a kinase inhibition assay using 10 μM ATP [2], but this comparator contains a fused pyrazolopyridine core rather than the simple pyrazole-pyridine scaffold of the target compound, limiting the extrapolation. For the closest direct analog, 2-phenyl-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}butanamide, no peer-reviewed biological data were identified either. The patent literature describing 1-substituted pyridyl-pyrazolyl amides (EP2295425) reports insecticidal and fungicidal activities for numerous exemplified compounds, but the target compound does not appear among the specifically claimed examples, and no activity data for it are provided [3]. This evidence gap means that any procurement decision based on expected biological activity must be treated as speculative until confirmatory in-house testing is performed.

Data gap Bioactivity Procurement risk

Application Scenarios for 3,3-Dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide Based on Structural and Class-Level Evidence


Agrochemical Lead Discovery: Screening for Insecticidal or Fungicidal Activity Against Lepidoptera and Oomycetes

The 1-substituted pyridyl-pyrazolyl amide scaffold, as disclosed in patent EP2295425, has demonstrated insecticidal activity against diamondback moth (Plutella xylostella) and fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis) at concentrations of 600 ppm for several exemplified compounds [1]. The target compound, with its 3-(pyridin-4-yl)pyrazole core and bulky 3,3-dimethylbutanamide side chain, represents a structurally distinct subset within this patent class that has not been explicitly evaluated in the disclosed biological assays. An agrochemical discovery group seeking to expand the structure-activity relationship (SAR) of this chemotype may find the target compound valuable as a novel probe to assess the tolerance of the scaffold for sterically demanding, lipophilic amide substituents. Procurement is justified when the research objective is to generate primary efficacy data that will map the SAR landscape of the tert-alkyl amide sub-series.

Medicinal Chemistry: Kinase Inhibitor Fragment or Scaffold-Hopping Starting Point

Pyridine-pyrazole amides are recognized kinase inhibitor motifs [2]. Although no kinase inhibition data exist for the target compound, its 3-(pyridin-4-yl)pyrazole core can serve as a hinge-binding fragment in ATP-competitive kinase inhibitors. The 3,3-dimethylbutanamide moiety introduces lipophilic bulk that may extend into a hydrophobic pocket, such as the DFG-out allosteric site or a selectivity pocket, in a manner that differs from planar aromatic amides. A medicinal chemistry team with access to in-house kinase profiling panels may procure this compound as a fragment-like starting point for scaffold-hopping or as a negative control to test the impact of removing aromaticity from the amide side chain. The lack of existing bioactivity data should be viewed as an opportunity to secure novel intellectual property rather than as a deterrent.

Physicochemical Reference Standard for Lipophilicity and Metabolic Stability Studies

Based on its predicted logP of ~2.1–2.3 and the steric hindrance conferred by the 3,3-dimethylbutanamide group, the target compound may serve as a reference standard in comparative physicochemical profiling studies alongside less lipophilic or less hindered analogs [3]. An industrial analytical laboratory could use this compound to benchmark chromatographic retention times (e.g., reversed-phase HPLC retention factor k') and to evaluate the impact of tert-alkyl amide substitution on microsomal or hepatocyte metabolic stability relative to phenyl-substituted or unsubstituted butanamide analogs. Procurement for this purpose is appropriate provided that the compound is accompanied by adequate analytical characterization (purity ≥95% by HPLC, identity confirmed by ¹H NMR and HRMS).

Computational Chemistry: In Silico SAR Modeling and Docking Studies

The target compound's well-defined structure makes it suitable for computational docking and molecular dynamics simulations against protein targets that recognize pyridine-pyrazole amide ligands [4]. Its 3,3-dimethylbutanamide group, which lacks conformational flexibility compared to linear alkyl amides, simplifies the sampling of bound conformations in docking studies. A computational chemistry group may procure the compound as a low-cost physical sample to validate predicted binding poses through thermal shift assays (TSA) or surface plasmon resonance (SPR) experiments, thereby bridging in silico predictions with experimental biophysical data.

Quote Request

Request a Quote for 3,3-dimethyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.